6-methoxy-2-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-1-benzothiophen-1-one
Description
Properties
IUPAC Name |
6-methoxy-2-(4-methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]sulfanyl-1-benzothiophene 1-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3O3S2/c1-28-16-8-6-14(7-9-16)22-21(19-11-10-17(29-2)13-20(19)31(22)27)30-18-5-3-4-15(12-18)23(24,25)26/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMSACVVPBXINL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(S2=O)C=C(C=C3)OC)SC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-methoxy-2-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-1-benzothiophen-1-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Structure
The compound can be represented by the following chemical structure:
- Molecular Formula : C19H16F3O3S
- Molecular Weight : 393.39 g/mol
- CAS Number : 7396-89-6
Structural Characteristics
The presence of the trifluoromethyl group is notable for enhancing biological activity due to its electron-withdrawing properties, which can influence the compound's interactions with biological targets.
-
Inhibition of Enzymatic Activity :
- The trifluoromethyl group enhances the compound's ability to form hydrogen bonds with target enzymes, potentially increasing its inhibitory effects on various enzymes such as cholinesterases and cyclooxygenases .
- Studies have shown that similar compounds exhibit moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's .
- Antioxidant Properties :
- Cytotoxicity Against Cancer Cell Lines :
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Enzyme Inhibition | Moderate inhibition of AChE and BChE | |
| Antioxidant Activity | Scavenging free radicals | |
| Cytotoxicity | Effective against MCF-7 and Hek293-T cells |
Case Study 1: Enzyme Inhibition
In a study evaluating various derivatives of benzothiophenes, the compound was tested for its inhibitory effects on AChE and BChE. The results indicated an IC50 value of approximately 19.2 μM for AChE, demonstrating significant potential for further development as a therapeutic agent against neurodegenerative disorders .
Case Study 2: Antioxidant Activity
Another research focused on the antioxidant properties of similar compounds found that the presence of methoxy groups significantly enhanced their ability to scavenge free radicals in vitro. This suggests potential applications in preventing oxidative stress-related diseases .
Case Study 3: Cytotoxicity Assessment
A detailed cytotoxicity assessment revealed that compounds structurally similar to this compound exhibited varying degrees of cytotoxicity against different cancer cell lines. The most promising results were observed in MCF-7 cells, where several derivatives showed IC50 values below 20 μM .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Sulfanyl Group
6-Methoxy-2-(4-Methoxyphenyl)-3-[(4-Methylphenyl)Sulfanyl]-1H-1-Benzothiophen-1-One (CAS 477762-69-9)
- Key Differences :
- The sulfanyl group is substituted with 4-methylphenyl instead of 3-(trifluoromethyl)phenyl.
- Molecular weight: 408.53 vs. ~462 g/mol (estimated for the target compound).
- The para-methyl substituent may reduce steric hindrance compared to the meta-trifluoromethyl group, altering binding interactions in biological systems .
6-Hydroxy-2-(4-Hydroxyphenyl)-1-Benzothiophen-3-YlMethanone (PDB ID: X1H)
- Key Differences :
- Hydroxyl groups replace methoxy groups at the 6- and 4-positions.
- Molecular weight: 376.425 vs. ~462 g/mol .
- Impact :
Core Heterocycle Modifications
Triazole Derivatives (e.g., 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)Phenyl)-4H-1,2,4-Triazol-3-Ylthio)-1-Phenylethanone)
- Key Differences :
- Triazole core replaces benzothiophen-1-one.
- Sulfonyl group instead of sulfanyl.
- Impact :
Functional Group Replacements
Flavone Analogues (e.g., 3,5,7-Trihydroxy-2-(4-Hydroxy-3-Methoxyphenyl)-6-(3-Methylbut-2-En-1-Yl)-4H-Chromen-4-One)
- Key Differences :
- Chromen-4-one (flavone) core replaces benzothiophen-1-one.
- Prenyl and hydroxyl substituents dominate.
- Impact: Flavones exhibit antioxidant properties due to phenolic groups, unlike the non-phenolic benzothiophen-1-one. Prenylation enhances lipid solubility but introduces metabolic vulnerabilities .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Core Heterocycle |
|---|---|---|---|---|
| 6-Methoxy-2-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-1-benzothiophen-1-one | C23H17F3O3S2 | ~462 | 3-(Trifluoromethyl)phenyl, Methoxy | Benzothiophen-1-one |
| 6-Methoxy-2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1H-1-benzothiophen-1-one | C23H20O3S2 | 408.53 | 4-Methylphenyl, Methoxy | Benzothiophen-1-one |
| 6-Hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-ylmethanone | C22H16O4S | 376.425 | Hydroxyl, Methoxy | Benzothiophene |
| 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone | C29H21F2N3O3S2 | 585.62 | Sulfonyl, Triazole | Triazole |
Table 2: Functional Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
